5-Oxaspiro[3.5]nonane-8-sulfonyl chloride
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Overview
Description
5-Oxaspiro[3.5]nonane-8-sulfonyl chloride is a chemical compound with the molecular formula C8H13ClO3S and a molecular weight of 224.71 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a sulfonyl chloride functional group. It is primarily used in research settings and has various applications in organic synthesis and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride typically involves the reaction of a spirocyclic precursor with sulfonyl chloride reagents under controlled conditions. One common method involves the use of radical chemistry, where a carbohydrate-spiro-heterocycle is formed via a Norrish–Yang photocyclization process . This reaction proceeds under irradiation with visible or UV light, promoting a hydrogen atom transfer and cyclization to form the desired spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.5]nonane-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: The spirocyclic structure allows for unique cyclization reactions, forming complex ring systems.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
5-Oxaspiro[3.5]nonane-8-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Chemical Biology: Employed in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The sulfonyl chloride group is highly reactive, allowing the compound to participate in substitution reactions with a wide range of nucleophiles. Additionally, the spirocyclic structure provides unique reactivity patterns, enabling the formation of complex ring systems and the study of novel chemical transformations .
Comparison with Similar Compounds
Similar Compounds
5-Oxaspiro[3.5]nonane: Lacks the sulfonyl chloride group, resulting in different reactivity and applications.
8-Sulfonyl Chloride Derivatives: Compounds with similar sulfonyl chloride groups but different core structures, leading to varied chemical properties and uses.
Uniqueness
5-Oxaspiro[3.5]nonane-8-sulfonyl chloride is unique due to its combination of a spirocyclic structure and a sulfonyl chloride functional group. This combination imparts distinct reactivity and allows for the exploration of novel chemical reactions and applications in various fields of research .
Properties
Molecular Formula |
C8H13ClO3S |
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Molecular Weight |
224.71 g/mol |
IUPAC Name |
5-oxaspiro[3.5]nonane-8-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO3S/c9-13(10,11)7-2-5-12-8(6-7)3-1-4-8/h7H,1-6H2 |
InChI Key |
RKKNVNLREIVIRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(CCO2)S(=O)(=O)Cl |
Origin of Product |
United States |
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